molecular formula C9H10N2O2 B178597 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 132522-83-9

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B178597
CAS No.: 132522-83-9
M. Wt: 178.19 g/mol
InChI Key: WFBXYEPLEPAVMO-UHFFFAOYSA-N
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Description

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as an enzyme inhibitor, particularly inhibiting elastase, a protease enzyme involved in the breakdown of elastin . This inhibition is significant in the context of inflammatory diseases where elastase activity is elevated. Additionally, this compound interacts with other proteases and may influence their activity, contributing to its broad spectrum of biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering this pathway, this compound can impact cell growth and survival, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and inhibiting cell proliferation in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites formed can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. This compound’s interaction with metabolic enzymes underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The distribution of this compound is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation . This localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches the appropriate cellular compartments to modulate its target pathways effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group and the benzoxazine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group, leading to different chemical properties and reactivity.

    5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the methyl group, which affects its steric and electronic properties.

    5-amino-4-methyl-2H-1,4-benzoxazin-3-one: The absence of the dihydro component alters its stability and reactivity.

Uniqueness

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the amino and methyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXYEPLEPAVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616567
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132522-83-9
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132522-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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